An In-depth Technical Guide to Azido-PEG5-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Azido-PEG5-CH2CO2-NHS: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-CH2CO2-NHS is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly for the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key chemical features: a terminal azide group, a hydrophilic polyethylene glycol (PEG) spacer of five units, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination allows for a sequential and controlled conjugation strategy, enabling the precise linkage of biomolecules to other molecules of interest. The azide group serves as a handle for "click chemistry," a highly efficient and bioorthogonal ligation reaction, while the NHS ester provides a means for covalent attachment to primary amines on proteins and other biomolecules. The PEG spacer enhances solubility and can reduce steric hindrance. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with Azido-PEG5-CH2CO2-NHS.
Core Properties and Specifications
Azido-PEG5-CH2CO2-NHS is a versatile reagent characterized by its defined chemical structure and properties. The following tables summarize the key quantitative data available for this linker.
| Property | Value | Source |
| Molecular Weight | 418.4 g/mol | [1][2][3] |
| Molecular Formula | C₁₆H₂₆N₄O₉ | [1][2][3] |
| CAS Number | 2144777-77-3 | [1][2][3] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM.[1] | |
| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester.[1] |
Chemical Reactivity and Principles
The utility of Azido-PEG5-CH2CO2-NHS is rooted in the distinct reactivity of its two terminal functional groups: the NHS ester and the azide.
Amine-Reactive NHS Ester
The N-hydroxysuccinimide ester is a highly efficient functional group for forming stable amide bonds with primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins.
-
Reaction: The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS as a byproduct.
-
Optimal pH: The reaction is most efficient in the pH range of 7-9, with an optimal pH of 8.3-8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[4]
-
Stability: The NHS ester is susceptible to hydrolysis in aqueous solutions. Therefore, it is crucial to prepare solutions of the reagent immediately before use and to minimize exposure to moisture.[5]
Bioorthogonal Azide Group for Click Chemistry
The azide group is a key component for bioorthogonal "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility.[6] The most common click chemistry reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Reaction: In the presence of a copper(I) catalyst, the azide group reacts with a terminal alkyne to form a stable 1,2,3-triazole linkage.
-
Bioorthogonality: Both the azide and alkyne groups are largely absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native biological processes.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, the azide group can also react with strained cyclooctynes (e.g., DBCO, BCN) in a copper-free reaction.[7]
Experimental Protocols
The following are detailed methodologies for the two key reactions involving Azido-PEG5-CH2CO2-NHS.
Protocol for Protein Labeling via NHS Ester Reaction
This protocol describes the general procedure for labeling a protein with Azido-PEG5-CH2CO2-NHS.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG5-CH2CO2-NHS
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris will compete with the desired reaction.[5]
-
Reagent Preparation: Immediately before use, dissolve Azido-PEG5-CH2CO2-NHS in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[5]
-
Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG5-CH2CO2-NHS stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or by dialysis against a suitable buffer.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an azide-labeled biomolecule with an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule (from section 3.1)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Degassed buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the copper ligand (e.g., 100 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 300 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule with a 2- to 5-fold molar excess of the alkyne-containing molecule in the degassed buffer.
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
-
Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove the catalyst and excess reagents.
Applications in Drug Development
Azido-PEG5-CH2CO2-NHS is extensively used in the construction of complex therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. Azido-PEG5-CH2CO2-NHS serves as a linker to connect the antibody to the drug.
References
- 1. Azido-PEG5-CH2CO2-NHS, 2144777-77-3 | BroadPharm [broadpharm.com]
- 2. Azido-PEG5-CH2CO2-NHS - CD Bioparticles [cd-bioparticles.net]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. precisepeg.com [precisepeg.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 7. Azide | BroadPharm [broadpharm.com]
